molecular formula C10H10N2O2S2 B2803229 Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone CAS No. 400086-10-4

Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone

Cat. No. B2803229
CAS RN: 400086-10-4
M. Wt: 254.32
InChI Key: MRQUTNCNNZDITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone (BMTS) is a sulfur-containing heterocyclic compound that is used in various scientific research applications. BMTS is a highly versatile compound and has multiple uses in the laboratory, including as a reagent, catalyst, and inhibitor. It can be used to synthesize a variety of compounds and can also be used to study the mechanism of action of certain compounds. BMTS has been studied extensively and has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

Organic Synthesis

1,2,3-Triazoles serve as versatile building blocks in organic synthesis. Their robust chemical stability and reactivity make them valuable for constructing complex molecules. Key points include:

Chemical Biology

Chemical biology investigates the interface between chemistry and biology. 1,2,3-Triazoles find relevance in:

Materials Science

1,2,3-Triazoles contribute to materials science in various ways:

properties

IUPAC Name

5-benzylsulfonyl-4-methylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S2/c1-8-10(15-12-11-8)16(13,14)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQUTNCNNZDITO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)S(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone

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